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Compound of Interest

Compound Name: 2-Phenoxypropionyl chloride

Cat. No.: B089491 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenoxypropionyl chloride, a key intermediate in various chemical syntheses. The

information is tailored for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-
phenoxypropionyl chloride. This structured presentation allows for easy reference and

comparison of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Protons
Chemical Shift (δ)
ppm

Multiplicity Solvent

Aromatic (C₆H₅) 7.27 m CDCl₃[1]

Aromatic (C₆H₅) 7.01 m CDCl₃[1]

Aromatic (C₆H₅) 6.87 m CDCl₃[1]

Methine (CH) 4.916 q CDCl₃[1]

Methyl (CH₃) 1.708 d CDCl₃[1]

¹³C NMR Data

While a specific experimental spectrum with assigned peaks for 2-phenoxypropionyl chloride
is not readily available in the public domain, the expected chemical shift ranges for the carbon

atoms can be predicted based on the functional groups present in the molecule. The data

acquisition has been noted to be performed in Chloroform-d.[2]

Carbon Atom Expected Chemical Shift (δ) ppm

Carbonyl (C=O) 170 - 175

Aromatic (C-O) 155 - 160

Aromatic (C-H) 120 - 130

Aromatic (C-H) 115 - 125

Methine (CH-O) 70 - 80

Methyl (CH₃) 15 - 25

Mass Spectrometry (MS)
The mass spectrum of 2-phenoxypropionyl chloride shows a molecular ion peak consistent

with its molecular formula (C₉H₉ClO₂).
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m/z Relative Intensity (%) Assignment

184 14.0 [M]⁺ (Molecular Ion)

186 5.0 [M+2]⁺ (Isotope Peak)

121 100.0 [C₇H₅O₂]⁺

94 24.6 [C₆H₆O]⁺

77 59.7 [C₆H₅]⁺

Infrared (IR) Spectroscopy
A detailed experimental IR spectrum for 2-phenoxypropionyl chloride is not publicly

available. However, the characteristic absorption frequencies for its principal functional groups

are well-established.

Functional Group
Expected Absorption
Range (cm⁻¹)

Vibration Mode

C=O (Acid Chloride) 1785 - 1815 (strong) Stretch

C-O (Aromatic Ether) 1200 - 1275 (strong) Asymmetric Stretch

C-O (Aromatic Ether) 1000 - 1075 (strong) Symmetric Stretch

C-H (Aromatic) 3000 - 3100 (medium) Stretch

C=C (Aromatic) 1400 - 1600 (medium) Stretch

C-Cl 600 - 800 (strong) Stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Approximately 10-20 mg of 2-phenoxypropionyl chloride is accurately weighed and

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 300 MHz (or higher) NMR spectrometer.

Parameters:

Number of scans: 16

Acquisition time: ~3-4 seconds

Relaxation delay: 1 second

Pulse width: 90°

Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Instrument: A 75 MHz (or higher) NMR spectrometer.

Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Acquisition time: ~1-2 seconds

Relaxation delay: 2 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm
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Mass Spectrometry (MS)
Sample Introduction:

A dilute solution of 2-phenoxypropionyl chloride is prepared in a volatile organic solvent

(e.g., methanol or acetonitrile).

The sample is introduced into the mass spectrometer via direct infusion or through a gas

chromatography (GC) inlet.

Instrumentation and Parameters:

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

Parameters:

Ionization energy: 70 eV

Source temperature: 200-250 °C

Mass range: m/z 40-400

Scan speed: 1000 amu/s

Infrared (IR) Spectroscopy
Sample Preparation:

A thin film of neat liquid 2-phenoxypropionyl chloride is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of scans: 16-32

A background spectrum of the clean KBr/NaCl plates is recorded and automatically

subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 2-phenoxypropionyl chloride.

Workflow for Spectroscopic Analysis of 2-Phenoxypropionyl Chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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